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Compound of Interest

Compound Name: 4-Bromo-6-methylbenzo[d]thiazole

Cat. No.: B12095823

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-6-
methylbenzo[d]thiazole as a versatile building block in organic synthesis. This compound
serves as a valuable scaffold for the introduction of molecular diversity, enabling the synthesis
of a wide range of derivatives with potential applications in medicinal chemistry and materials

science.

Introduction

4-Bromo-6-methylbenzo[d]thiazole is a substituted benzothiazole derivative featuring a
bromine atom at the 4-position and a methyl group at the 6-position. The benzothiazole core is
a "privileged" structure in medicinal chemistry, found in numerous biologically active
compounds. The presence of a bromo substituent provides a reactive handle for various cross-
coupling reactions, making this molecule an ideal starting material for the synthesis of complex
molecular architectures. The methyl group can also influence the electronic properties and
steric environment of the molecule, potentially modulating the biological activity of its

derivatives.

Synthetic Applications

The primary utility of 4-Bromo-6-methylbenzo[d]thiazole in organic synthesis lies in its ability
to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12095823?utm_src=pdf-interest
https://www.benchchem.com/product/b12095823?utm_src=pdf-body
https://www.benchchem.com/product/b12095823?utm_src=pdf-body
https://www.benchchem.com/product/b12095823?utm_src=pdf-body
https://www.benchchem.com/product/b12095823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating
catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.

A general workflow for the utilization of 4-Bromo-6-methylbenzo[d]thiazole as a building
block is depicted below:
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Caption: Synthetic workflow for 4-Bromo-6-methylbenzo[d]thiazole.
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl

halides and boronic acids or esters. 4-Bromo-6-methylbenzo[d]thiazole is an excellent

substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl

substituents at the 4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl
i . Catalyst Ligand Temp. Yield
Entry Boronic Base Solvent
. (mol%) (mol%) (°C) (%)
Acid
Phenylbo  Pd(PPhs) Toluene/
1 . . - K2COs 100 >90
ronic acid 4 (5) H20
4-
Methoxy Pdz(dba)  SPhos 1,4-
2 K3POa4 ] 110 85-95
phenylbo 3 (2) (4) Dioxane
ronic acid
Thiophen
e-2- Pd(OAc)2  XPhos
3 _ Cs2C0s3 THF 80 80-90
boronic 3) (6)
acid

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl halide. This reaction is valuable for the synthesis of alkynyl-substituted benzothiazoles,

which are important precursors for more complex molecules and can exhibit interesting

photophysical properties.

Table 2: Representative Conditions for Sonogashira Coupling
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Pd Cu Co- .
Temp. Yield
Entry Alkyne Catalyst catalyst Base Solvent °C) (%)
0
(mol%) (mol%)
Phenylac  PdCIz(PP
1 Cul (4) EtsN THF 60 >90
etylene hs)2 (2)
Ethynyltri
yn _ Pd(PPhs) _
2 methylsil 5) Cul (5) DIPEA DMF 80 85-95
ane )
Pd(OAc)2 Acetonitri
3 1-Hexyne @ Cul (4) K2COs | 70 80-90
e

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This

reaction allows for the introduction of a wide range of primary and secondary amines at the 4-

position of the benzothiazole core, providing access to a diverse set of derivatives with

potential biological activity.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Pd Pre- . .
. Ligand Temp. Yield
Entry Amine catalyst Base Solvent
(mol%) (°C) (%)
(mol%)
Morpholi Pdz(dba) BINAP
1 NaOtBu Toluene 100 >90
ne 3(2) 3)
- Pd(OAc)z  Xantphos 1,4-
2 Aniline Cs2C0s3 110 85-95
2) (4) Dioxane
G3-
Benzyla
3 ) XPhos - LHMDS THF 80 >95
mine
1)
Experimental Protocols
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Synthesis of 4-Bromo-6-methylbenzo[d]thiazole

The synthesis of 4-Bromo-6-methylbenzo[d]thiazole can be achieved in a two-step sequence
starting from 3-bromo-5-methylaniline. The first step involves the formation of the 2-
aminobenzothiazole core, followed by deamination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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